BMS 961 is a potent and selective agonist of the retinoic acid receptor gamma (RARγ), which is part of the nuclear receptor superfamily. This compound has garnered attention for its role in regulating gene expression related to various biological processes, particularly in cancer biology and developmental biology. It has been identified as a selective RARγ agonist with an IC50 value of approximately 30 nM, indicating its high potency in activating this receptor without significant activity on other retinoic acid receptors such as RARα and RARβ .
BMS 961 was first identified as a ligand for the retinoic acid receptors in 1998 and has since been utilized in various scientific studies to explore its pharmacological effects. The chemical classification of BMS 961 places it within the category of synthetic retinoids, specifically designed to target RARγ. Its CAS number is 185629-22-5, which is used for identification in chemical databases .
The synthesis of BMS 961 involves multiple steps starting from commercially available precursors. Specific synthetic routes have not been detailed comprehensively in the literature, but it typically requires careful control of reaction conditions to ensure high purity and yield of the final product. The synthesis process generally includes steps such as functional group modifications, formation of key intermediates, and purification techniques to isolate the desired compound.
The molecular structure of BMS 961 can be characterized by its specific arrangement of atoms that confer its biological activity. The compound exhibits a complex structure typical of retinoid compounds, which includes multiple aromatic rings and functional groups that interact with the RARγ ligand-binding domain. Detailed structural data can be found in various chemical databases, but specific structural diagrams are often proprietary or require access to specialized chemical literature .
BMS 961 undergoes specific chemical reactions when interacting with biological systems. Upon binding to RARγ, it induces conformational changes that activate transcriptional programs associated with retinoic acid signaling pathways. This process typically involves the recruitment of coactivators or corepressors that modulate gene expression. The compound's selectivity for RARγ over other receptors allows for targeted therapeutic effects, particularly in cancer cells where RARγ plays a critical role in regulating growth and apoptosis .
The mechanism by which BMS 961 exerts its effects involves binding to the ligand-binding domain of RARγ, leading to dimerization with retinoid X receptors (RXRs) and subsequent binding to retinoic acid response elements (RAREs) in target gene promoters. This action enhances or represses the transcription of genes involved in various cellular processes, including differentiation, proliferation, and apoptosis. Notably, studies have indicated that BMS 961 can activate pathways that mediate growth arrest in keratinocytes and induce anti-proliferative effects in neuroblastoma cells .
BMS 961 possesses several notable physical and chemical properties:
BMS 961 has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: